molecular formula C22H19FN4O2S B11610817 5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Cat. No.: B11610817
M. Wt: 422.5 g/mol
InChI Key: VIHQSSGSIYBEFZ-UHFFFAOYSA-N
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Description

5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fluorophenyl group, a phthalazinyl moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluoroaniline derivative through a nucleophilic aromatic substitution reaction.

    Phthalazinyl Group Introduction: The next step involves the coupling of the fluorophenyl intermediate with a phthalazine derivative under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki coupling reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and phthalazinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(4-FLUOROPHENYL)AMINO]PHTHALAZIN-1-YL}-N,2-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its combination of a fluorophenyl group, a phthalazinyl moiety, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19FN4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

5-[4-(4-fluoroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H19FN4O2S/c1-14-7-8-15(13-20(14)30(28,29)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-17-11-9-16(23)10-12-17/h3-13,24H,1-2H3,(H,25,27)

InChI Key

VIHQSSGSIYBEFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)NC

Origin of Product

United States

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